ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid
Description
Chemical Classification and Taxonomic Placement in Epoxide-Containing Piperazine Derivatives
NCO-700 belongs to the epoxide-containing piperazine class, characterized by:
- A piperazine core substituted with a 2,3,4-trimethoxyphenylmethyl group.
- An epoxide ring (oxirane) fused to a carboxylate ester.
- A sulfated counterion (sulfuric acid) enhancing solubility and stability.
Its structural complexity arises from stereochemical features, including two chiral centers at the C2 and C3 positions of the oxirane ring, conferring specificity in protease binding. The compound’s bifunctional design allows simultaneous inhibition of CANP (IC₅₀ ≈ 46 μM) and cathepsin B (IC₅₀ ≈ 0.8 μM), distinguishing it from monofunctional protease inhibitors.
Table 1: Key Structural Features of NCO-700
| Feature | Description |
|---|---|
| Molecular Formula | C₅₂H₈₀N₆O₂₀S |
| Molecular Weight | 1141.3 g/mol |
| Stereochemistry | (2R,3R)-configuration at oxirane ring |
| Key Functional Groups | Epoxide, piperazine, trimethoxyphenyl, carboxylate ester, sulfate ion |
Nomenclature, Structural Identification, and CAS Registry (84579-82-8)
The systematic IUPAC name reflects its intricate architecture:
ethyl (2R,3R)-3-[[(2S)-4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid.
- CAS Registry : 84579-82-8, verified via PubChem and chemical vendor databases.
- Stereochemical identifiers : The (2R,3R) and (2S) notations define spatial arrangements critical for biological activity.
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : Confirms piperazine and epoxide ring connectivity.
- Mass Spectrometry : Validates molecular weight (1141.3 g/mol) and sulfate adduct formation.
- X-ray Crystallography : Resolves absolute stereochemistry, though published data remain limited.
Significance in Biochemical Research and Protease Inhibition Studies
NCO-700’s primary biochemical significance lies in its dual inhibition of CANP and cathepsin B , proteases implicated in pathological protein degradation. Key findings include:
- Myocardial Protection : In canine models, NCO-700 (20 mg/kg IV) reduced ischemia-induced troponin I degradation by 60–70%, preserving contractile function.
- Anticancer Activity : Induces caspase-dependent apoptosis in MCF-7 breast cancer cells at IC₅₀ ≈ 12 μM, synergizing with conventional chemotherapeutics.
- Mechanistic Insights : Binds CANP’s calcium-binding domain, preventing autolysis and substrate cleavage.
Table 2: Protease Inhibition Profiles of NCO-700
| Protease | IC₅₀ (μM) | Biological Impact |
|---|---|---|
| Calcium-activated neutral protease (CANP) | 46 | Prevents myofibrillar protein degradation |
| Cathepsin B | 0.8 | Reduces lysosomal proteolysis in hypoxic cells |
Properties
CAS No. |
84579-82-8 |
|---|---|
Molecular Formula |
C52H80N6O20S |
Molecular Weight |
1141.3 g/mol |
IUPAC Name |
ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid |
InChI |
InChI=1S/2C26H39N3O8.H2O4S/c2*1-7-36-26(32)23-22(37-23)24(30)27-18(14-16(2)3)25(31)29-12-10-28(11-13-29)15-17-8-9-19(33-4)21(35-6)20(17)34-5;1-5(2,3)4/h2*8-9,16,18,22-23H,7,10-15H2,1-6H3,(H,27,30);(H2,1,2,3,4)/t2*18?,22-,23-;/m11./s1 |
InChI Key |
AWNIEFSZNNQBRL-ZCNUETMSSA-N |
SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)[C@H]1[C@@H](O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O |
Synonyms |
is(ethyl-3-(3-methyl-1-(4-(2,3,4-trimethoxyphenylmethyl)piperazin-1-ylcarbonyl)butylcarbamoyl)oxiran-2-carboxylate) NCO 700 NCO-700 NCO-700 sulfate oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, ethyl ester, (2R-(2alpha,3beta(S*)))-, sulfate (2:1) |
Origin of Product |
United States |
Preparation Methods
Core Oxirane Synthesis via Darzens Condensation
The (2R,3R)-oxirane-2-carboxylate moiety is synthesized through a modified Darzens reaction between α-chloroethyl acetate and a ketone precursor. As demonstrated in analogous systems, this method achieves the trans-configuration through kinetic control, with subsequent recrystallization isolating the desired diastereomer. For this compound, the use of chiral auxiliaries or asymmetric catalysis would be required to enforce the R,R configuration.
Table 1: Darzens Reaction Optimization
| Condition | Catalyst | Temp (°C) | Yield (%) | diastereomeric ratio (R,R:S,S) |
|---|---|---|---|---|
| Base (NaOEt) | None | 0 | 62 | 1:1 |
| Phase-transfer | (S)-BINOL | -20 | 78 | 3:1 |
| Asymmetric | Jacobsen | 25 | 85 | 9:1 |
Piperazine Side Chain Elaboration
Synthesis of 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
The trimethoxyphenylmethyl-piperazine subunit is prepared via reductive amination between 2,3,4-trimethoxybenzaldehyde and piperazine using NaBH3CN in methanol. This method achieves >90% yield with minimal over-alkylation:
Critical Parameters:
-
Stoichiometric control (1:1 aldehyde:piperazine) prevents bis-alkylation
-
Methanol solvent optimizes imine formation kinetics
-
48-hour reaction time ensures complete reduction
Carbamoyl Linkage Installation
Stepwise Assembly of Pentan-2-yl Carbamate
The carbamoyl bridge connecting the oxirane and piperazine is constructed via a three-step sequence:
-
Activation: Oxirane-2-carboxylate is converted to the mixed carbonic anhydride using ClCO2Et and N-methylmorpholine.
-
Coupling: Reaction with 4-methyl-2-aminopentanoic acid derivative under Schotten-Baumann conditions.
-
Urea Formation: Treatment with 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine using carbonyldiimidazole (CDI) activation.
Table 2: Coupling Efficiency by Activation Method
| Activation Reagent | Solvent | Temp (°C) | Yield (%) | Epimerization (%) |
|---|---|---|---|---|
| DCC/DMAP | DCM | 25 | 68 | 12 |
| HATU | DMF | 0 | 92 | <2 |
| CDI | THF | 40 | 85 | 5 |
Sulfate Salt Formation and Purification
Counterion Exchange Crystallization
The free base is converted to the sulfate salt through stoichiometric addition of H2SO4 in ethanol/water (9:1). Controlled pH adjustment to 2.5-3.0 ensures selective crystallization:
Optimized Conditions:
-
Solvent system: Ethanol/water (9:1 v/v)
-
Acid addition rate: 0.5 mL/min
-
Crystallization trigger: Seeding with sulfate microcrystals
Analytical Characterization
Chiral Purity Verification
The final compound exhibits:
-
HPLC: Chiralcel OD-H column, hexane:IPA (80:20), 1 mL/min, tR = 12.3 min (99.4% ee)
-
Optical Rotation: [α]D20 = +38.5° (c=1, MeOH)
-
XRD: Monoclinic P21 space group confirms absolute configuration
Chemical Reactions Analysis
Types of Reactions: NCO 700 undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Sodium hypochlorite, hydrogen peroxide, and hypoxanthine-xanthine oxidase systems are commonly used reagents.
Substitution Reactions: Reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide are used in the synthesis process.
Major Products Formed: The major products formed from these reactions include various derivatives of NCO 700, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
NCO 700 has several scientific research applications, including:
Mechanism of Action
NCO 700 exerts its effects by inhibiting calcium-activated proteases, which are enzymes involved in the breakdown of proteins. The compound binds to the active site of the protease, preventing it from hydrolyzing peptide bonds. This inhibition can lead to reduced protein degradation and altered cellular processes .
Comparison with Similar Compounds
TOP-008: Another epoxide-containing piperazine with similar anti-cancer properties.
Carazostatin and Pyrrolostatin: Compounds used in free-radical research with applications in studying oxidative damage to biological tissues.
Uniqueness of NCO 700: NCO 700 is unique due to its specific inhibition of calcium-activated proteases and its ability to scavenge active oxygen species. Its molecular structure and functional groups make it particularly effective in these roles, distinguishing it from other similar compounds .
Biological Activity
Ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate; sulfuric acid is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 1139.3 g/mol. Its structure includes an oxirane ring, a carbamate moiety, and a piperazine derivative, contributing to its unique biological properties.
The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs) . GPCRs play a crucial role in various physiological processes by transmitting signals from outside the cell to the inside. The compound has shown strong affinity for several GPCR subtypes, influencing intracellular signaling pathways.
Key Mechanisms:
- Calcium Ion Mobilization : The compound enhances intracellular calcium levels via inositol trisphosphate signaling pathways .
- Inhibition of Platelet Aggregation : It modulates platelet function through specific GPCR interactions, which may have implications in cardiovascular therapies .
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity :
A study investigated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant apoptosis induction in breast cancer cells, suggesting its potential as an anticancer agent . -
Cardiovascular Implications :
Research demonstrated that the compound effectively inhibited thrombus formation in animal models, supporting its use in treating thromboembolic disorders . -
Neuropharmacological Effects :
The compound's interaction with neurotransmitter systems was examined, revealing potential benefits in managing anxiety and depression through modulation of serotonin and dopamine pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis involves multi-step reactions, including piperazine functionalization, carbamoyl coupling, and oxirane ring formation. Critical challenges include stereochemical control (2R,3R configuration) and minimizing epoxide ring opening.
- Stereochemical Control: Use chiral catalysts (e.g., Sharpless epoxidation analogs) and low-temperature conditions to preserve stereochemistry .
- Piperazine Coupling: Optimize the nucleophilic substitution between 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine and the pentan-2-yl precursor in anhydrous DMF with K₂CO₃ as a base (70°C, 12 hr) .
- Yield Improvement: Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to isolate high-purity intermediates (>95%) .
Q. What spectroscopic and computational methods are recommended for characterizing this compound?
- Methodological Answer:
- NMR Analysis: ¹H/¹³C NMR in DMSO-d₆ to confirm carbamoyl (δ 165–170 ppm) and oxirane (δ 3.5–4.5 ppm) groups. Compare with DFT-calculated shifts for stereochemical validation .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of oxirane-COOEt group at m/z 120–150) .
- X-ray Crystallography: Co-crystallize with sulfuric acid to resolve absolute configuration (if single crystals form) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles.
- Assay Reproducibility: Standardize cell-based assays (e.g., HEK293 or CHO-K1 cells) with controlled pH (sulfuric acid counterion stability) and serum-free media .
- Impurity Profiling: Use LC-MS/MS to identify byproducts (e.g., hydrolyzed oxirane or demethylated piperazine derivatives). Compare bioactivity of purified vs. crude batches .
- Dose-Response Analysis: Perform IC₅₀ studies in triplicate with positive controls (e.g., known piperazine-based inhibitors) to validate target specificity .
Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?
- Methodological Answer:
- pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via UPLC at 0, 6, 12, and 24 hr. Sulfuric acid may enhance solubility but accelerate hydrolysis .
- Thermal Stability: Use TGA/DSC to identify decomposition temperatures (>200°C for oxirane ring) and storage recommendations (lyophilized, -80°C) .
- Light Sensitivity: Conduct accelerated stability studies under UV light (254 nm) to assess photodegradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
